4-(Chlorodiphenylmethyl)pyridine hydrochloride
Overview
Description
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C18H15Cl2N and a molecular weight of 316.22 g/mol . It is a pyridine derivative, characterized by the presence of a chlorodiphenylmethyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride typically involves the reaction of pyridine with chlorodiphenylmethane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodiphenylmethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorodiphenylmethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
4-(Chlorodiphenylmethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Chlorodiphenylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chlorodiphenylmethyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Bromodiphenylmethyl)pyridine hydrochloride
- 4-(Iododiphenylmethyl)pyridine hydrochloride
Uniqueness
4-(Chlorodiphenylmethyl)pyridine hydrochloride is unique due to the presence of the chlorodiphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRMXNBDKQMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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